1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Description
1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 4-methoxyphenethyl group and a pyridine-pyrazole hybrid substituent. Its molecular formula is inferred as C₂₁H₂₄N₆O₂ (exact weight requires experimental validation), with the urea core enabling hydrogen bonding and the methoxy group enhancing membrane permeability .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-16(4-3-10-21-19)12-23-20(26)22-11-9-15-5-7-18(27-2)8-6-15/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCVCWZNRACDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Stepwise Synthesis : Preparation of methoxyphenethylamine and pyrazolylpyridine intermediates followed by coupling with urea derivatives.
- Reaction Conditions : Common solvents include dichloromethane or ethanol, with catalysts like triethylamine or pyridine. Reaction temperatures range from 25°C to 80°C depending on the reactivity of intermediates .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridine groups is believed to enhance its binding affinity and selectivity towards specific targets, modulating biochemical pathways involved in disease processes .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These findings suggest that the compound may possess broad-spectrum antitumor activity .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes:
- GSK-3β Inhibition : A related compound demonstrated an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory potential compared to standard references .
Case Studies
Recent studies have explored the therapeutic implications of this compound in various contexts:
- Neurological Disorders : The compound's potential as a D-amino acid oxidase inhibitor has been investigated, suggesting a role in modulating neurotransmitter levels in the brain, which could be beneficial for conditions such as schizophrenia .
- Cancer Therapeutics : In vitro studies have shown that modifications to the structure can enhance cytotoxicity against specific cancer cell lines, providing a basis for developing targeted therapies .
Comparative Analysis
To understand the biological activity better, comparisons can be made with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenethyl)-3-(Pyridin-4-Ylmethyl)Urea | Lacks pyrazolyl group | Reduced activity compared to target compound |
| 1-(4-Methoxyphenethyl)-3-((2-(1H-Pyrazol-4-Yl)Pyridin-4-Ylmethyl)Urea | Similar structure without methyl group | Potentially different target interaction |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Substituent Effects: Methoxy vs. Chlorine (): Introduces electron-withdrawing effects, which may enhance binding affinity but increase toxicity risks . Dimethoxy (BJ46792): Adds steric bulk and lipophilicity, possibly affecting target engagement compared to the single methoxy in the target compound .
Synthetic Accessibility :
Pharmacological and Physicochemical Properties
While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Pyrazole-Pyridine Core : Present in BJ46792 and the target, this motif is associated with kinase inhibition (e.g., JAK/STAT pathways) .
- Urea Linker : Enhances hydrogen-bonding capacity, critical for target binding. ’s Compound 9a lacks this, suggesting inferior activity .
- Stereochemistry : ’s compound has (3S,4R) stereochemistry, which may improve selectivity compared to the target’s planar structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
